4-methyl-N'-(phenylacetyl)benzohydrazide
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Description
4-methyl-N'-(phenylacetyl)benzohydrazide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of benzohydrazide derivatives involves reactions with various chemical entities, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These reactions have been utilized to create molecules with potential biological activities, including antimicrobial and cytotoxic effects against certain cancer cells (Asegbeloyin et al., 2014).
Antimicrobial and Anticancer Activities
- A series of benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, showing potent activity against specific microbial strains and cancer cell lines. This illustrates the potential of benzohydrazide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2017).
Biological Interactions and Mechanisms
- Research on bovine serum amine oxidase interaction with phenylhydrazine and aromatic hydrazides, including benzohydrazides, has provided insights into the enzyme's half-site reactivity. This research is crucial for understanding the biological roles of these compounds and their potential therapeutic applications (Morpurgo et al., 1992).
Corrosion Inhibition Studies
- Benzohydrazide derivatives have been studied for their corrosion inhibition properties, highlighting their potential application in protecting metals from corrosion in acidic environments. This research points to the industrial application of these compounds in extending the life of metal structures and components (Singh et al., 2018).
Pharmacological Evaluations
- The pharmacological evaluation of substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs has shown promising antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential applications in treating various diseases and conditions (Bala et al., 2013).
Properties
IUPAC Name |
4-methyl-N'-(2-phenylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)16(20)18-17-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKUPDWCPGUCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967789 |
Source
|
Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-66-3 |
Source
|
Record name | N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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